Odor Potency Advantage: Alkoxypyrazine Class vs. Alkylpyrazine Class Threshold Comparison
The alkoxypyrazine chemical class, to which 2,3,5-trimethyl-6-propoxypyrazine belongs, consistently exhibits the lowest odor thresholds among all pyrazine subclasses tested. In the foundational survey by Shibamoto (1986), alkoxypyrazines reached a minimum threshold of 0.00001 ppm (0.01 μg/L) in water, compared with a median alkylpyrazine threshold in the range of 1–6 ppm—representing a potency difference of approximately 100,000- to 600,000-fold between the most potent alkoxypyrazine and the least potent alkylpyrazine [1]. By contrast, the parent scaffold 2,3,5-trimethylpyrazine exhibits an odor threshold of 50 ng/L in air (Wagner et al., 1999) [2]. A well-characterized alkoxypyrazine benchmark, 2-methoxy-3-isobutylpyrazine (MIBP), has a reported aqueous threshold of ~2 ng/L [3]. While a directly measured threshold for 2,3,5-trimethyl-6-propoxypyrazine is not publicly available, its membership in the alkoxypyrazine class places its expected potency in the low ng/L range, making it a high-potency alternative to alkyl-only pyrazines for applications requiring minimal dosage.
| Evidence Dimension | Odor detection threshold in water (class range) |
|---|---|
| Target Compound Data | 2,3,5-Trimethyl-6-propoxypyrazine: no directly published threshold data identified; class membership predicts potency in the low ng/L to sub-μg/L range |
| Comparator Or Baseline | Alkylpyrazine class median threshold ~1–6 ppm (1000–6000 μg/L) in water; 2,3,5-trimethylpyrazine threshold = 50 ng/L in air; MIBP (alkoxypyrazine) threshold = ~2 ng/L in water |
| Quantified Difference | Alkoxypyrazines as a class exhibit thresholds up to 600,000-fold lower than the least potent alkylpyrazines; the most potent alkoxypyrazine (0.00001 ppm) is ~100,000-fold more potent than a typical mono-alkylpyrazine |
| Conditions | Gas chromatography-olfactometry (GC-O) for Wagner et al. 1999; sensory panel detection threshold in water for Shibamoto 1986; stable isotope dilution assay for MIBP threshold (Kotseridis et al., 2010) |
Why This Matters
For procurement decisions in flavor formulation, the alkoxypyrazine class advantage means 2,3,5-trimethyl-6-propoxypyrazine can achieve the desired sensory impact at substantially lower use levels than alkyl-only analogs, reducing cost-in-use and minimizing off-notes at higher concentrations.
- [1] Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. Journal of Food Science, 51(4), 1098–1099. DOI: 10.1111/j.1365-2621.1986.tb11250.x. View Source
- [2] Wagner, R., Czerny, M., Bielohradsky, J. & Grosch, W. (1999). Structure-odour-activity relationships of alkylpyrazines. Zeitschrift für Lebensmitteluntersuchung und -Forschung A, 208, 308–316. DOI: 10.1007/s002170050422. View Source
- [3] Kotseridis, Y., Baumes, R.L., Bertrand, A. & Skouroumounis, G.K. (2010). 2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype. Food Chemistry, 119(2), 592–598. DOI: 10.1016/j.foodchem.2009.06.059. View Source
